tert-Butyl glycidyl ether

説明

Evolution of Glycidyl (B131873) Ether Compounds in Advanced Materials Research

The development of glycidyl ether compounds has been pivotal in the advancement of materials science. Initially utilized for the production of epoxy resins, their application has expanded significantly over time. numberanalytics.comrsc.org Research has increasingly focused on designing glycidyl ethers with specific functionalities to create materials with tailored properties. imarcgroup.com This has led to the development of a wide array of advanced materials, including specialized coatings, adhesives, and composites used in industries ranging from aerospace to electronics. imarcgroup.com The synthesis of new liquid crystalline diglycidyl ethers, for example, has opened doors to materials with enhanced thermal stability. mdpi.com Furthermore, the evolution of polymerization techniques, such as controlled living polymerizations, has enabled the precise synthesis of complex polymer architectures like star polymers from glycidyl ether monomers. vot.pl

Significance of Epoxide Moieties in Chemical Reactivity and Material Engineering

The epoxide group, a three-membered ring containing an oxygen atom, is the cornerstone of the reactivity of glycidyl ethers. wikipedia.org This ring is highly strained and, therefore, susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, and acids. numberanalytics.comwikipedia.org This reactivity is fundamental to the curing process of epoxy resins, where the ring-opening polymerization leads to the formation of a durable, cross-linked polymer network. numberanalytics.com The ability to control the ring-opening reaction allows for the engineering of materials with specific mechanical and thermal properties. rsc.org In organic synthesis, the epoxide moiety serves as a versatile intermediate for the introduction of various functional groups into a molecule with high stereoselectivity. numberanalytics.com

Contextualizing tert-Butyl Glycidyl Ether within the Broader Glycidyl Ether Class

This compound (tBGE) is a specific type of glycidyl ether that features a bulky tert-butyl group attached to the ether oxygen. This structural feature sets it apart from other glycidyl ethers and imparts unique characteristics.

Glycidyl ethers can be broadly categorized based on the substituent attached to the ether oxygen. Alkyl glycidyl ethers, such as n-butyl glycidyl ether, have a linear or branched alkyl chain, while aryl glycidyl ethers, like p-tert-butylphenyl glycidyl ether, contain an aromatic ring. noaa.govsigmaaldrich.comreformchem.com The nature of this group—whether it is electron-donating or electron-withdrawing, bulky or compact—influences the compound's reactivity, viscosity, and the properties of the resulting polymers. emsgriltech.com For instance, n-butyl glycidyl ether is often used as a reactive diluent to reduce the viscosity of epoxy resin systems. sigmaaldrich.comwikipedia.org Aryl glycidyl ethers can enhance the thermal stability and hydrophobicity of the final material. cymitquimica.com

The most defining feature of this compound is the presence of the sterically demanding tert-butyl group. This bulky substituent significantly influences the molecule's reactivity. While the epoxide ring remains reactive, the steric hindrance from the tert-butyl group can affect the rate and regioselectivity of ring-opening reactions. biosynth.comresearchgate.net This steric bulk also impacts the physical properties of polymers derived from tBGE. For example, it can lead to polymers with lower glass transition temperatures compared to those made from less bulky glycidyl ethers. acs.org Recent research has explored the synthesis of cyclic poly(this compound) through zwitterionic ring-expansion polymerization, demonstrating the unique polymerization behavior of this monomer. csic.esehu.es The properties of the resulting polymers, such as thermosensitivity, can be controlled by the polymer's structure, including the incorporation of tBGE. vot.pl

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol noaa.gov |

| Appearance | Clear colorless liquid chemicalbook.comchemicalbook.in |

| Density | 0.917 g/mL at 25 °C chemicalbook.comchemicalbook.in |

| Boiling Point | 150-152 °C chemicalbook.in |

| Melting Point | -70 °C chemicalbook.in |

| Flash Point | 55 °C chemicalbook.in |

| Water Solubility | 90.3 g/L at 20 °C chemicalbook.in |

| Refractive Index | 1.417 at 20 °C chemicalbook.comchemicalbook.in |

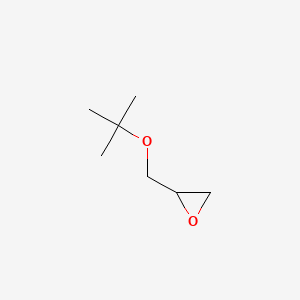

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRUJUEMVAZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024692 | |

| Record name | tert-Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Clear liquid; [CAMEO] | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 760 mmHg (NTP, 1992) | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

110 °F (NTP, 1992), 110 °F | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.917 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7665-72-7 | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(1,1-Dimethylethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-butoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F8X83D0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl Glycidyl Ether and Its Derivatives

Established Synthetic Routes for tert-Butyl Glycidyl (B131873) Ether

The synthesis of tert-butyl glycidyl ether (t-BGE) is primarily accomplished through several established chemical pathways. These methods are designed to efficiently introduce the glycidyl group and the bulky tert-butyl group, resulting in the target ether. The most common approaches involve multi-step reactions starting from readily available precursors like epichlorohydrin (B41342), butanols, or glycerol (B35011) derivatives.

A prevalent and traditional method for synthesizing glycidyl ethers, including t-BGE, is a two-step process that utilizes epichlorohydrin and an alcohol—in this case, tert-butanol (B103910). google.comguidechem.com This synthesis involves an initial acid-catalyzed ring-opening of the epoxide, followed by a base-induced ring-closure to form the final product. google.comguidechem.com

The first stage of this synthesis is the ring-opening reaction of epichlorohydrin with tert-butanol. google.com This reaction is typically catalyzed by an acid, which activates the epoxide ring of epichlorohydrin, making it susceptible to nucleophilic attack by the hydroxyl group of tert-butanol. rsc.org This process results in the formation of a chlorohydrin ether intermediate, specifically 3-tert-butoxy-1-chloro-2-propanol. google.comprepchem.com The reaction temperature for the ring-opening step is generally maintained between 60–130°C. google.com

Following the formation of the chlorohydrin ether intermediate, the second step is a ring-closure reaction, also known as dehydrochlorination. google.com This is achieved by treating the intermediate with a strong base, commonly sodium hydroxide (B78521) (NaOH). google.comguidechem.comresearchgate.net The base facilitates the intramolecular displacement of the chloride ion by the alkoxide formed from the secondary alcohol group, leading to the formation of the new epoxide ring and yielding this compound. google.com This cyclization step is typically conducted at a lower temperature range of 30–60°C. google.com

The efficiency of the initial ring-opening step is highly dependent on the catalytic system employed. Various acid catalysts are utilized to promote the reaction between epichlorohydrin and the alcohol.

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for promoting the cleavage and rearrangement of epoxides, facilitating the etherification process. researchgate.netmedcraveonline.com Tin tetrachloride is another Lewis acid used for this purpose. guidechem.com However, the use of such catalysts can sometimes lead to products with a high chlorine content. google.com

Solid Acid Catalysts: To overcome issues associated with corrosive liquid acids, solid acid catalysts have been developed. These catalysts are advantageous due to their ease of use, lower corrosivity (B1173158) towards equipment, and potential for generating fewer by-products. google.com Examples include various perchlorate-based solid acids such as zinc perchlorate, which have been shown to be effective. google.com Ion-exchange resins like Amberlyst-15, while primarily studied for glycerol etherification, represent another class of solid acid catalysts that can be applied to these reactions. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of glycidyl ethers.

| Catalyst Type | Specific Example(s) | Role in Synthesis | Reference(s) |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Catalyzes the ring-opening of epichlorohydrin. | researchgate.netmedcraveonline.com |

| Lewis Acid | Tin Tetrachloride (SnCl₄) | Promotes the formation of the chlorohydrin ether intermediate. | guidechem.com |

| Solid Acid | Perchlorates (e.g., Zinc Perchlorate) | Acts as a solid catalyst for the ring-opening reaction, offering lower corrosivity. | google.com |

| Solid Acid | Amberlyst-15 (Sulfonated Resin) | Used in etherification reactions, demonstrating the utility of solid acids. | researchgate.net |

While "Activated Carbon Immobilized Boron Trifluoride" is a conceptual catalytic system combining the Lewis acidity of boron trifluoride with a high-surface-area support, specific literature on its application for this compound synthesis is not detailed in the provided context. However, BF₃ itself is a well-established catalyst for this type of reaction. medcraveonline.comnih.govresearchgate.net

Beyond the conventional acid-catalyzed route, alternative methods for glycidyl ether synthesis have been explored to improve efficiency and reduce hazardous waste. One such method is a solvent-free synthesis that employs a phase transfer catalyst (PTC). chalmers.se In this approach, a fatty alcohol and epichlorohydrin react in the presence of a solid base and a PTC like tetrabutylammonium (B224687) bromide (TBAB). The PTC facilitates the transfer of the deprotonated alcohol from the solid base to the organic phase where it reacts with epichlorohydrin. This method avoids the use of organic solvents and corrosive liquid acids, offering a greener alternative. chalmers.se

An alternative pathway that avoids the direct use of tert-butanol involves the reaction of a glycerol α-monohalohydrin, such as glycerol α-monochlorohydrin, with isobutylene. google.comgoogle.com This process offers several advantages, including the use of less expensive starting materials. google.com

The reaction proceeds in two main steps:

Etherification: Isobutylene reacts with glycerol α-monochlorohydrin to produce a mixture of tert-butyl ethers of the halohydrin. The predominant product is the 1-tert-butoxy-3-chloro-2-propanol, along with smaller amounts of the 2-tert-butoxy-isomer and the 1,2-di-tert-butyl ether. google.com

Dehydrohalogenation: The mixture of ethers is then treated with a dehydrohalogenating agent, such as aqueous sodium hydroxide. This step is highly selective; the 1-monoether undergoes ring closure to form this compound, while the other isomers remain largely unchanged. google.com

A key benefit of this process is that the unreacted 2- and 1,2-ethers of the halohydrin can be separated and recycled back into the first step, allowing for their eventual conversion into the desired glycidyl ether product. google.com

The table below outlines the key stages of this synthetic route.

| Step | Reactants | Key Product(s) | Notes | Reference(s) |

| 1. Etherification | Glycerol α-monochlorohydrin, Isobutylene | Mixture of 1- and 2-tert-butyl monoethers and 1,2-di-(tert-butyl ether) of the chlorohydrin. | The primary product is the 1-monoether. | google.com |

| 2. Dehydrochlorination | Mixture of chlorohydrin ethers, Sodium Hydroxide (NaOH) | This compound | The ring closure is highly selective for the 1-monoether intermediate. | google.com |

| 3. Separation & Recycle | This compound, remaining halohydrin ethers | Purified this compound | Unreacted ethers can be recycled to improve overall yield. | google.comgoogle.com |

Synthesis via Glycerol α-Monohalohydrin and Isobutylene

Stereoselective Synthesis and Chiral Control

The synthesis of enantiomerically pure forms of this compound requires advanced stereoselective strategies. These methods are crucial for applications where a specific stereoisomer is required. The primary approaches involve the asymmetric epoxidation of prochiral precursors or the resolution of racemic mixtures.

The enantioselective epoxidation of olefins is a powerful and widely utilized strategy for synthesizing enantiomerically enriched epoxides, which serve as critical building blocks in chemical synthesis. scispace.com In the context of chiral glycidyl ethers, this involves the asymmetric epoxidation of a suitable prochiral allylic alcohol precursor. The hydroxyl group of the allylic alcohol plays an essential role in directing the catalyst to one of the two faces of the double bond, thereby controlling the stereochemical outcome of the epoxide. thermofisher.com The development of reliable catalytic asymmetric epoxidation methods has been a significant focus of research, as it allows for the creation of chiral quaternary carbon centers found in complex molecules. scispace.com

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a renowned method for the highly enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. oregonstate.eduwikipedia.orgopenochem.org The reaction employs a catalytic system formed from titanium tetra(isopropoxide) [Ti(O-i-Pr)₄], an optically active chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. wikipedia.orgorganic-chemistry.org

The choice of the tartrate enantiomer dictates the stereochemical outcome. Using (+)-diethyl tartrate typically delivers the epoxide oxygen from the bottom (re) face of the alkene when the allylic alcohol is drawn in a specific orientation, while (-)-diethyl tartrate delivers it from the top (si) face. oregonstate.edu This predictability makes it a highly valuable tool in asymmetric synthesis. oregonstate.edu However, a notable limitation of the standard Sharpless epoxidation is its general inefficiency for the epoxidation of tertiary allylic alcohols. doi.org

Table 2: Key Components of the Sharpless Asymmetric Epoxidation System wikipedia.orgorganic-chemistry.org

| Component | Function | Example |

|---|---|---|

| Catalyst | Forms the active catalytic complex | Titanium tetra(isopropoxide) |

| Chiral Ligand | Induces asymmetry and controls stereoselectivity | (+)- or (-)-Diethyl Tartrate |

| Oxidant | Provides the oxygen atom for the epoxide ring | tert-Butyl Hydroperoxide (TBHP) |

| Substrate | Molecule to be epoxidized | Primary or Secondary Allylic Alcohol |

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiopure compounds from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. nih.govresearchgate.net In a typical EKR of a racemic alcohol, a lipase (B570770) is used to catalyze an acylation (transesterification) reaction in the presence of an acyl donor. nih.gov

For example, Candida antarctica lipase B (CAL-B) has demonstrated high conversion rates and excellent enantioselectivity in the resolution of racemic alcohols. nih.govresearchgate.net The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (e.g., the S-enantiomer) in its unreacted alcohol form. nih.gov At approximately 50% conversion, both the acylated product and the remaining unreacted alcohol can be isolated with high enantiomeric excess. nih.gov This method allows for the separation of the two enantiomers, providing access to optically pure forms that are difficult to synthesize directly. nih.govnih.gov

Table 3: Example of CAL-B-Catalyzed Kinetic Resolution Data showing the resolution of a racemic tert-butyl carbamate (B1207046) alcohol via transesterification. nih.gov

| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Enantiomeric Excess (ee) of Acylated Product (%) |

|---|---|---|---|

| 12 | 47 | 88 | >99 |

| 24 | 50 | >99 | >99 |

| 48 | >50 | - | 95 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glycerol monohalohydrin |

| Isobutylene |

| Glycerol α-monochlorohydrin |

| 1-tert-butoxy-3-chloro-2-propanol |

| 2-tert-butoxy-3-chloro-1-propanol |

| 1,2-di-tert-butoxy-3-propyl chloride |

| Sodium hydroxide |

| 2,3-epoxyalcohols |

| Titanium tetra(isopropoxide) |

| Diethyl tartrate |

| tert-Butyl hydroperoxide |

Role as a Chiral Intermediate in Complex Molecule Synthesis

Chiral epoxides are highly valuable intermediates in asymmetric synthesis due to the inherent reactivity of the strained three-membered ring, which allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. (+)-tert-Butyl glycidyl ether, as a chiral epoxide derivative, serves as a versatile C3 building block in the synthesis of more complex, stereochemically defined molecules. The presence of the bulky tert-butyl group can influence the stereochemical outcome of reactions, while the ether linkage provides stability and specific solubility characteristics.

The oxirane ring of this compound can be opened by nucleophiles at either of the two carbons. This reactivity allows for the introduction of a wide range of functional groups, leading to the formation of chiral 1,2-difunctionalized compounds. These products are key structural motifs in many biologically active molecules and pharmaceuticals. For instance, chiral glycidyl ethers are utilized as intermediates in the synthesis of β-adrenergic blocking agents (β-blockers), a class of drugs used to manage cardiovascular diseases. unipd.it The general synthetic strategy involves the ring-opening of the chiral epoxide with an appropriate amine, establishing the key stereocenter found in the final drug molecule. While specific examples detailing the synthesis of a complex molecule starting directly from this compound are not extensively documented in the provided sources, its utility is inferred from the broader application of related chiral glycidyl ethers, such as (S)-(+)-benzyl glycidyl ether, which is a known intermediate for chiral drugs and catalysts. arborpharmchem.com

Asymmetric Hydrolytic and Aminolytic Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and being consumed, while the other is left behind in high enantiomeric excess. For racemic terminal epoxides like this compound, hydrolytic and aminolytic kinetic resolutions are particularly effective methods.

Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Jacobsen and colleagues, is a highly practical and efficient method for obtaining enantioenriched epoxides and their corresponding 1,2-diols. nih.gov This reaction utilizes a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. nih.govacs.org The catalyst selectively catalyzes the hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted epoxide with a very high level of enantiomeric purity (>99% ee). nih.govacs.org

The HKR process is noted for its broad applicability to a wide range of terminal epoxides, including those with ether functionalities like benzyl (B1604629) glycidyl ether and tert-butyldimethylsilyl glycidyl ether. unipd.it The reaction is operationally simple, often performed at room temperature, and uses low loadings (0.2–2.0 mol %) of a recyclable, commercially available catalyst. nih.govacs.org This makes the HKR a valuable and practical tool for accessing useful chiral building blocks from inexpensive racemic starting materials. nih.gov

Table 1: Examples of Hydrolytic Kinetic Resolution (HKR) of Various Glycidyl Ethers

| Epoxide Substrate | Catalyst Loading (mol %) | Yield of Recovered Epoxide (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) |

|---|---|---|---|

| Benzyl glycidyl ether | 0.5 | 44 | >99 |

| tert-Butyldimethylsilyl glycidyl ether | 0.5 | 43 | >99 |

| Phenyl glycidyl ether | 0.5 | 43 | >99 |

| 1-Naphthyl glycidyl ether | 0.2 | 42 | >99 |

Data sourced from Jacobsen et al., J. Am. Chem. Soc. 2002, 124, 1307-15. unipd.it

Aminolytic Kinetic Resolution (AKR)

Similar to HKR, the aminolytic kinetic resolution (AKR) employs a chiral catalyst to differentiate between enantiomers of a racemic epoxide, but uses an amine as the nucleophile. This process yields both an unreacted, enantioenriched epoxide and a chiral β-amino alcohol, which is a valuable synthon in pharmaceutical chemistry. Chiral macrocyclic cobalt(III) salen complexes have proven to be effective catalysts for the AKR of terminal epoxides, including glycidyl ethers, using both aromatic and aliphatic amines. researchgate.net This method can achieve excellent enantiomeric excesses (up to 99%) for both the remaining epoxide and the resulting amino alcohol product. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves developing more sustainable pathways, designing efficient catalysts to improve atom economy, and utilizing renewable feedstocks and reagents.

Exploration of Sustainable Synthetic Pathways

Traditional synthesis routes for glycidyl ethers often involve corrosive catalysts like tin(IV) chloride or generate significant waste streams. chalmers.se Sustainable alternatives aim to mitigate these issues.

One promising green approach is the solvent-free synthesis of glycidyl ethers. This method involves the reaction of an alcohol with epichlorohydrin in the presence of a solid base (e.g., sodium hydroxide) and a phase-transfer catalyst (PTC). chalmers.seresearchgate.net By eliminating the need for organic solvents, this pathway reduces volatile organic compound (VOC) emissions and simplifies product purification. The solid by-products can be removed by simple filtration, making the process more environmentally benign and cost-effective. chalmers.seresearchgate.netgoogle.com

Another key strategy in sustainable synthesis is the utilization of renewable feedstocks. Glycerol, a major by-product of biodiesel production, has emerged as a valuable platform chemical. vurup.skmdpi.com The etherification of glycerol with tert-butanol using acid catalysts (e.g., Amberlyst resins) produces a mixture of mono-, di-, and tri-tert-butyl glycerol ethers (tBGEs). mdpi.comresearchgate.netresearchgate.net While this reaction does not directly yield this compound, it represents a significant green chemistry pathway for converting a biorenewable resource into valuable ether compounds, which are used as fuel additives. mdpi.com The principles of this conversion highlight the potential for developing pathways from bio-derived materials.

Catalyst Design for Enhanced Atom Economy and Reduced Waste

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. jocpr.com Catalyst design plays a crucial role in maximizing atom economy and minimizing waste.

For glycidyl ether synthesis, the development of recyclable and highly selective catalysts is a key objective. Solid acid catalysts, such as the macroreticular polymeric resin Amberlyst 15, have been effectively used in the etherification of glycerol with tert-butanol. vurup.sk These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and processing costs. Similarly, the use of phase-transfer catalysts in solvent-free systems allows for lower catalyst loadings and improved reaction efficiency. researchgate.net The design of catalysts that can be recovered and reused is a cornerstone of sustainable chemical production. gazwoda.pl

CO2 Fixation with Epoxides in Cyclic Carbonate Synthesis (related glycidyl ethers)

The chemical fixation of carbon dioxide (CO2), an abundant and renewable C1 resource, is a major goal of green chemistry. The reaction of CO2 with epoxides to form five-membered cyclic carbonates is a prime example of a 100% atom-economical reaction, where all atoms from the reactants are incorporated into the product. researchgate.net This process provides a greener alternative to traditional methods of carbonate synthesis which may use hazardous reagents like phosgene.

Various glycidyl ethers, which are structurally related to this compound, readily undergo this cycloaddition reaction. A range of catalytic systems have been developed to facilitate this transformation under increasingly mild conditions, including at atmospheric pressure. researchgate.net Effective catalysts include bifunctional niobium complexes, imidazolinium-functionalized metal complexes, and various ionic liquids. researchgate.netresearchgate.net The synergistic effect between a Lewis acidic metal center and a nucleophilic co-catalyst (often a halide ion) is crucial for activating the epoxide ring and facilitating the nucleophilic attack of CO2. e-journals.inchim.it

Table 2: Catalytic Systems for Cycloaddition of CO2 to Glycidyl Ethers

| Glycidyl Ether Substrate | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Allyl glycidyl ether | Alkylmethylimidazolium-based ionic liquids | 100 °C, 9.6 bar, 48 h | Good |

| Phenyl glycidyl ether | NiCo-50 bimetallic catalyst | 120 °C, 0.1 MPa | >99 |

| Butyl glycidyl ether | NiCo-50 bimetallic catalyst | 120 °C, 0.1 MPa | >99 |

| Various glycidyl ethers | Imidazolinium functionalized metal complexes | 120 °C, 0.1 MPa | High Conversion |

Data compiled from various sources on CO2 cycloaddition reactions. researchgate.netresearchgate.net

This reaction not only utilizes a greenhouse gas as a raw material but also produces valuable cyclic carbonates, which are used as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.

Polymerization Mechanisms and Kinetics of Tert Butyl Glycidyl Ether

Ring-Opening Polymerization (ROP) of tert-Butyl Glycidyl (B131873) Ether

The primary method for synthesizing PtBuGE is through the ring-opening polymerization of the tBuGE monomer. This process involves the cleavage of the strained three-membered epoxide ring, leading to the formation of a linear polymer chain. The specific mechanism, whether anionic or cationic, dictates the characteristics of the resulting polymer, including its molecular weight, dispersity, and architecture.

Anionic Ring-Opening Polymerization (AROP) of tert-Butyl Glycidyl Ether

Anionic ring-opening polymerization (AROP) is a widely utilized technique for the synthesis of well-defined polyethers. researchgate.net In the case of tBuGE, AROP allows for the production of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

The choice of initiator system is critical for achieving controlled AROP. Traditional alkali metal alkoxides can be effective but are often associated with side reactions. acs.org Modern approaches frequently utilize a combination of an alcohol initiator and a strong, non-nucleophilic phosphazene base, such as t-Bu-P4 (1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene)). researchgate.netrsc.org

In this system, the alcohol acts as the true initiator after being deprotonated by the t-Bu-P4 base to form a more reactive alkoxide anion. researchgate.net This method has proven effective for the polymerization of various epoxides, including tBuGE. researchgate.net The t-Bu-P4-catalyzed AROP of tBuGE proceeds in a living manner, meaning the polymerization continues as long as the monomer is available, with minimal termination or chain transfer reactions. researchgate.net Kinetic studies have shown that the polymerization of tBuGE initiated by the benzyl (B1604629) alcohol/t-Bu-P4 system follows first-order kinetics with respect to the monomer. rsc.orgrsc.org However, its propagation rate is significantly slower compared to other glycidyl ethers like benzyl glycidyl ether (BnGE) or allyl glycidyl ether (AGE), which is attributed to the steric hindrance of the bulky tert-butyl side group. rsc.orgrsc.org

Table 1: Comparison of Apparent Propagation Rate Constants (kapp) for AROP of Various Epoxide Monomers Initiated by Benzyl Alcohol/t-Bu-P4.

| Monomer | kapp (x 10-3 min-1) |

|---|---|

| Benzyl glycidyl ether (BnGE) | 120 |

| Allyl glycidyl ether (AGE) | 65 |

| Ethoxyethyl glycidyl ether (EEGE) | 21 |

| This compound (tBuGE) | 3.6 |

| Propylene (B89431) oxide (PO) | 3.5 |

| 1,2-Butylene oxide (BO) | 1.8 |

Data sourced from kinetic studies performed at 25°C in THF. rsc.orgrsc.org

The living nature of t-Bu-P4-catalyzed AROP is particularly advantageous for creating polymers with well-defined and complex architectures. researchgate.netresearchgate.net Because the polymerization proceeds with minimal side reactions, it is possible to synthesize polymers with predictable molecular weights, low dispersity (typically Đ < 1.1), and desired end-group functionality. researchgate.netrsc.org

This control enables the synthesis of various polymer structures:

Homopolymers: Linear poly(this compound) with controlled chain length. researchgate.net

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers can be synthesized. For instance, block copolymers of tBuGE and ethylene (B1197577) oxide have been created. rsc.org This allows for the combination of different polymer properties, such as creating amphiphilic structures. d-nb.info

Star-shaped Polymers: Using polyol initiators, such as pentaerythritol, in conjunction with t-Bu-P4, multi-armed star-shaped polymers can be synthesized. rsc.orgresearchgate.net

Topologically Complex Polymers: The precise control over the polymerization and end-group functionality has enabled the synthesis of more complex architectures like cyclic or figure-eight-shaped polyethers through subsequent click cyclization reactions. researchgate.netresearchgate.net

A significant challenge in the AROP of substituted epoxides is the occurrence of chain-transfer reactions to the monomer. acs.org This side reaction involves the abstraction of a proton from the monomer, which terminates one growing chain and initiates a new one, leading to polymers with lower molecular weights than theoretically predicted and broader dispersity. acs.orgrsc.org

However, for alkyl glycidyl ethers like tBuGE, chain-transfer reactions are significantly suppressed compared to alkyl-substituted epoxides like propylene oxide. d-nb.info This suppression is attributed to the electronic effect of the ether oxygen atom in the glycidyl side chain, which reduces the acidity of the protons on the carbon adjacent to the epoxide ring. d-nb.info While chain transfer can still occur, particularly with certain protected glycidyl ethers, optimized reaction conditions such as lower temperatures and the use of specific initiator systems (like alcohol/t-Bu-P4) are crucial for minimizing these side reactions. rsc.orgresearchgate.net The use of monomer-activated anionic ROP (MAROP) with a Lewis acid can also effectively suppress chain transfer, allowing for the synthesis of very high molecular weight polymers. rsc.org

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization (CROP) offers an alternative route for polymerizing epoxides. However, CROP is often complicated by side reactions, such as intramolecular chain transfer (a process known as "back-biting"), which can lead to the formation of cyclic byproducts and limit the achievable molecular weight. mdpi.com

To overcome the challenges associated with conventional CROP, the activated monomer mechanism (AMM) has been explored. In the AMM, propagation occurs through the attack of a neutral hydroxyl end-group of the growing polymer chain onto a monomer that has been activated, typically by protonation with a Brønsted or Lewis acid. acs.orgnih.gov This is in contrast to the active chain end (ACE) mechanism, where the growing chain end itself is an ionic species. acs.org

The AMM was first proposed to explain how the addition of protic substances like alcohols or water to CROP systems for cyclic ethers could eliminate back-biting and the formation of cyclic oligomers. acs.org The key factors that determine whether a polymerization proceeds via AMM or ACE include the basicity of the monomer and the presence of protic additives. acs.org For oxiranes, which are less basic than alcohols, the presence of an alcohol favors the AMM, as the protic compound effectively "traps" the protonated monomer, preventing the formation of a charged polymer chain end that is susceptible to back-biting. acs.org This mechanism allows for better control over the polymerization of monomers like tBuGE. csic.es Recent research has investigated the zwitterionic ring expansion polymerization of tBuGE using B(C₆F₅)₃ as a catalyst, which can proceed through a mechanism related to AMM, aiming to generate cyclic polymer chains. csic.es

Zwitterionic Ring Expansion Polymerization

Zwitterionic ring expansion polymerization (ZREP) is a distinctive method for synthesizing cyclic polymers in a one-pot reaction. csic.es This technique relies on the careful selection of a monomer and a catalyst to generate macrozwitterionic propagating chains, which are polymer chains with both a positively and a negatively charged group. researchgate.netacs.org

The Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, is an effective catalyst for the zwitterionic ring expansion polymerization of tBGE. csic.es In this electrophilic ZREP mechanism, the B(C6F5)3 activates the epoxide monomer, initiating the formation of a zwitterionic intermediate. csic.esnih.gov This process is sensitive to reaction conditions, including the solvent, monomer-to-initiator ratio, monomer concentration, and temperature. csic.es While B(C6F5)3 is successful, other potential initiators/catalysts like 1,2,4-triazole, benzimidazolyl acetonitrile, uracil, or hypoxanthine (B114508) have shown no activity at 120 °C. researchgate.net

Under anhydrous conditions, the polymerization of tBGE with B(C6F5)3 leads to the formation of cyclic poly(this compound). researchgate.netrsc.org The reaction proceeds through the growth of macrozwitterionic chains where the chain ends are held together by electrostatic interactions. csic.es Cyclization occurs via an "end-biting" reaction, where the growing chain attacks itself, expelling the catalyst and forming a cyclic polymer. csic.es The formation of these cyclic structures is a notable feature of this polymerization method. researchgate.net In the presence of water, however, linear chains are formed instead. researchgate.netrsc.org

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of the zwitterionic ring expansion polymerization of tBGE. csic.es These computational studies support a postulated zwitterionic ring-opening polymerization mechanism. researchgate.netrsc.org DFT calculations have investigated the formation of zwitterionic intermediates and the subsequent transfer reaction to the monomer. csic.esresearcher.life A key finding from these studies is that the glycidyl oxygen of the tBGE monomer can attack the epoxide ring of the growing chain, a process that significantly affects chain growth. csic.escsic.es The initiation step is thermodynamically favorable, and the presence of electron-donating groups like the tert-butyl group on the epoxide ring is predicted to favor polymerization. acs.org

Several factors influence the outcome of the polymerization, leading to complexities such as bimodal molecular weight distributions and the formation of non-cyclic byproducts. csic.esresearcher.life A bimodal molecular weight distribution is frequently observed, which is attributed to the cyclization of short chains. csic.esresearchgate.net Subsequent chain elongation can then lead to the formation of higher molecular weight cycles, particularly in non-polar solvents like cyclohexane (B81311) and under bulk (solvent-free) conditions. csic.esresearchgate.net

Table 1: Investigated Reaction Conditions for Zwitterionic Polymerization of tBGE with B(C6F5)3 csic.es

| Parameter | Variations Studied |

| Solvent | Toluene, Cyclohexane, Bulk (solvent-free) |

| Monomer to Initiator Ratio | Varied ratios investigated |

| Monomer Concentration | Different concentrations explored |

| Temperature | Reactions conducted at various temperatures |

Copolymerization Strategies Involving this compound

This compound is also utilized in copolymerization to create polymers with tailored properties. Block copolymers, in particular, are synthesized by the sequential polymerization of different monomers.

Block Copolymerization with Other Glycidyl Ethers (e.g., Benzyl Glycidyl Ether, Allyl Glycidyl Ether, Furfuryl Glycidyl Ether, Ethyl Glycidyl Ether)

Block copolymers of tBGE have been synthesized with a variety of other glycidyl ethers, demonstrating its versatility as a monomer.

Benzyl Glycidyl Ether (BnGE): The block copolymerization of tBGE with BnGE has been explored. researchgate.net

Allyl Glycidyl Ether (AGE): Copolymers of tBGE and AGE have been synthesized. frontiersin.org These copolymers are of interest because the allyl groups provide sites for further chemical modification. acs.orggoogle.com

Furfuryl Glycidyl Ether (FGE): Amphiphilic diblock terpolymers of poly(ethylene oxide)-block-poly(furfuryl glycidyl ether-co-tert-butyl glycidyl ether) have been synthesized via anionic ring-opening polymerization. researchgate.net The furan (B31954) groups in FGE are notable for their ability to participate in reversible Diels-Alder reactions, which can be used to create self-healing materials. evitachem.com

Ethyl Glycidyl Ether (EGE): Statistical and block copolymers of tBGE and EGE have been synthesized. mdpi.comnih.gov These studies often focus on the thermoresponsive properties of the resulting copolymers. mdpi.comnih.gov

Anionic ring-opening polymerization is a common method for synthesizing these block copolymers, often using an initiator like tert-butylbenzyl alcohol (tBBA) in combination with a catalyst such as t-Bu-P4. mdpi.comnih.gov The synthesis of functional poly(ethylene glycol) (PEG) based polyethers has also been achieved through the anionic ring-opening copolymerization of ethylene carbonate and tBGE. rsc.orgrsc.org

Statistical Copolymerization for Tunable Properties

The statistical copolymerization of this compound (tBGE) with other monomers is a versatile strategy for creating polymers with tunable properties. By incorporating different comonomers, the characteristics of the resulting polyether can be finely adjusted to suit specific applications.

Anionic ring-opening copolymerization of ethylene carbonate (EC) and tBGE, initiated by cesium hydroxide (B78521) (CsOH) in a microwave reactor, yields poly(ethylene oxide-co-tert-butyl glycidyl ether) or P(EO-co-TBGE) hydroxy telechelic copolymers. rsc.org These copolymers exhibit narrow dispersity indices (Đ) in the range of 1.05–1.10 and number-average molecular weights (Mn) between 750 and 1700 g/mol . rsc.org Kinetic studies have revealed that the formation of these narrowly distributed copolymers involves transcarbonylation, transalkylation, and carbonate fragmentation, leading to multiblock microstructures rather than purely random sequences. rsc.org The specific microstructure can be influenced by adjusting the reaction time and the initial monomer composition. rsc.org

The copolymerization of tBGE with ε-caprolactone (CL) demonstrates the potential for creating random polyester-polyether copolymers. acs.org By varying the ratio of CL from 0 to 100 mol %, copolymers with molecular weights starting from 1.38 × 10^4 g/mol can be synthesized. acs.org This approach allows for the blending of polyester (B1180765) and polyether properties within a single polymer chain.

Furthermore, the copolymerization of tBGE with other glycidyl ethers, such as ethyl glycidyl ether (EGE), provides another avenue for property modulation. The resulting copolymers can exhibit thermoresponsive behavior, with the cloud point temperature being adjustable based on the comonomer ratio. rsc.org For instance, copolymers of ethoxyethyl glycidyl ether (EEGE) and EGE have shown that the incorporation of the more hydrophobic EGE units into the water-soluble poly(linear glycidol) backbone can induce tunable thermoresponsiveness. rsc.org

The combination of hydrophobic and hydrophilic monomers in statistical copolymerizations is a key strategy for producing amphiphilic polyethers. d-nb.info These materials are of interest for applications such as surfactants and for their ability to form micelles in aqueous solutions. d-nb.inforsc.org The reactivity ratios of the comonomers play a crucial role in the final polymer architecture; for example, in copolymerizations with ethylene oxide, alkyl glycidyl ethers tend to distribute randomly along the polyether backbone. d-nb.info

Graft Copolymerization and Hyperbranched Structures (e.g., Poly(glycerol-succinate-co-butyl glycidyl ether))

Graft copolymerization and the creation of hyperbranched structures represent advanced methods for designing complex polymer architectures with unique properties. A notable example is the synthesis of poly(glycerol-succinate-co-butyl glycidyl ether) (PGS-co-BGE), where butyl glycidyl ether (BGE), a structural analog of tBGE, is introduced as a comonomer during the polyesterification of glycerol (B35011) and succinic acid. acs.org This approach aims to create functional materials by incorporating an epoxidized agent into the polymerization process. acs.org

The introduction of BGE modifies the polymerization kinetics and the resulting hyperbranched architecture. acs.org It has been shown to delay gelation and increase the conversion of the polyesterification reaction. acs.org The resulting PGS-co-BGE hyperbranched polymers exhibit a lower glass transition temperature (Tg) of -16.1 °C compared to -3.9 °C for poly(glycerol-succinate) (PGS) alone, indicating that the grafting of the BGE comonomer significantly impacts the polymer's thermal properties. acs.orgadvanceseng.com This change is attributed to the increased free volume and the motion of the butyl tails. advanceseng.com

The synthesis of PGS-co-BGE is typically carried out in melt conditions. In a representative procedure, BGE is added dropwise to the glycerol and succinic acid reaction mixture at a specific time during the PGS synthesis. acs.org For instance, with a final molar ratio of glycerol:succinic acid:BGE of 1:1:0.22, the reaction can be carried out to yield the hyperbranched copolymer. acs.org Nuclear Magnetic Resonance (NMR) studies have confirmed the complete reaction of BGE onto the PGS architecture. advanceseng.com

Hyperbranched polyglycerols (hbPG) can also be synthesized using low molecular weight cyclic polyglycidol as a macroinitiator for the "hypergrafting" of glycidol (B123203). researchgate.net This results in a cyclic graft hyperbranched polyglycerol (cPG-g-hbPG) with a molecular weight range of 10^3 to 10^6 g/mol . researchgate.net The morphology of these high molecular weight structures has been observed to be spherical for cPG-g-hbPG, distinguishing them from the cylindrical shape of linear graft hyperbranched polyglycerols. researchgate.net

Polymer Microstructure and Architecture Control

Control over Molecular Weight and Dispersity

Precise control over molecular weight and dispersity (Đ, also known as polydispersity index or PDI) is crucial for tailoring the properties of poly(this compound) (PtBGE). Various polymerization techniques have been developed to achieve this control.

Anionic ring-opening polymerization (AROP) is a prominent method for synthesizing well-defined PtBGE. The use of phosphazene bases, such as t-Bu-P4, as catalysts in combination with an alcohol initiator allows for the living polymerization of tBGE. researchgate.net This system can produce PtBGE with predictable molecular weights and narrow molecular weight distributions (Đ < 1.1). researchgate.net The initiator-to-catalyst ratio is typically 1:1, but the polymerization can proceed even with lower catalyst loading. researchgate.net

Another effective method is monomer-activated anionic polymerization. Using a system composed of tetraoctylammonium bromide as an initiator and triisobutylaluminum (B85569) as a monomer activator, linear PtBGE with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity can be prepared at 0°C within a few hours. researchgate.netacs.org

The synthesis of block copolymers also demonstrates excellent control over molecular weight and dispersity. For example, in the block copolymerization of benzyl glycidyl ether (BnGE) and ethyl glycidyl ether (EGE), the resulting copolymers show symmetrical monomodal peaks in size exclusion chromatography (SEC) with Mw/Mn values between 1.05 and 1.08, indicating the absence of chain transfer side reactions. mdpi.com The molecular weights of the copolymers can be systematically varied by adjusting the monomer-to-initiator ratios. mdpi.com

The table below summarizes the results from the synthesis of poly(this compound) and related copolymers, highlighting the achieved control over molecular weight and dispersity.

| Polymer System | Polymerization Method | Initiator/Catalyst | Mₙ (g/mol) | Dispersity (Đ or Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| P(EO-co-TBGE) | Anionic ROP | CsOH | 750 - 1700 | 1.05 - 1.10 | rsc.org |

| PtBGE | Monomer-activated anionic polymerization | Tetraoctylammonium bromide / triisobutylaluminum | Up to 85,000 | Narrow | researchgate.netacs.org |

| PBnGE-b-PEGE | Anionic ROP | t-Bu-P₄ / tBBA | 13,500 (example) | 1.05 - 1.08 | mdpi.com |

| Cyclic PtBGE (low MW fraction) | Zwitterionic ring expansion polymerization | B(C₆F₅)₃ | 700 | 1.1 | ehu.escsic.es |

| Cyclic PtBGE (high MW fraction) | Zwitterionic ring expansion polymerization | B(C₆F₅)₃ | 3,000 | 1.3 | csic.es |

End-Functionalized Polyethers

The synthesis of end-functionalized polyethers from tBGE and other epoxides allows for the creation of polymers with reactive chain ends, which can be used for further modification or for creating more complex architectures.

The t-Bu-P4-catalyzed ring-opening polymerization (ROP) system is particularly versatile for this purpose. researchgate.net By using a functionalized alcohol as the initiator, α-functionalized polyethers can be readily obtained. researchgate.net Examples of functional initiators include 4-vinylbenzyl alcohol, 5-hexen-1-ol, and 6-azide-1-hexanol, which introduce vinyl, hexenyl, and azido (B1232118) functionalities at the α-chain end, respectively. researchgate.net

This approach has been successfully applied to the polymerization of glycidol derivatives like t-butyl glycidyl ether and benzyl glycidyl ether, resulting in well-defined protected polyglycidols with a specific functionality at one end. researchgate.net The living nature of this polymerization ensures that the functionality from the initiator is incorporated at the beginning of each polymer chain.

Furthermore, the synthesis of telechelic polymers, which have functional groups at both ends of the chain, can be achieved. For instance, the anionic ring-opening copolymerization of ethylene carbonate and tBGE with CsOH as an initiator results in P(EO-co-TBGE) hydroxy telechelic copolymers. rsc.org

The combination of a living ROP with a functional initiator is a powerful tool for creating well-defined end-functionalized polyethers. The table below provides examples of functional initiators used in the t-Bu-P4-catalyzed ROP of epoxides.

| Functional Initiator | Resulting α-Chain End Functionality | Polymer System | Reference |

|---|---|---|---|

| 4-vinylbenzyl alcohol | Vinyl | Polyethers | researchgate.net |

| 5-hexen-1-ol | Hexenyl | Polyethers | researchgate.net |

| 6-azide-1-hexanol | Azido | Polyethers | researchgate.net |

| 2,2-bis((6-azidohexyloxy)methy)propane-1,3-diol | Two azido groups at the chain center | (N₃)₂-(PBO)₂ | researchgate.net |

Topological Purity of Cyclic Polymers

The synthesis of cyclic polymers with high topological purity is a significant challenge in polymer chemistry due to the potential for the formation of linear byproducts. For poly(this compound) (PtBGE), zwitterionic ring expansion polymerization (ZREP) using B(C₆F₅)₃ as a catalyst has been explored for the synthesis of cyclic structures. csic.es

This method often leads to a bimodal molecular weight distribution, with the formation of both low and high molecular weight species. csic.es The low molecular weight fraction consists of cyclic chains, and it has been demonstrated that cyclic PtBGE with a number-average molecular weight (Mn) of 0.7 kDa and a dispersity (Đ) of 1.1 can be isolated with high topological purity through preparative gel permeation chromatography (GPC). ehu.escsic.es

However, the high molecular weight fraction often contains non-cyclic byproducts. csic.es To address this, a "click scavenging" protocol has been developed to eliminate these linear impurities. csic.es This purification strategy allows for the generation of pure cyclic chains from the high molecular weight fraction (e.g., Mn = 3 kDa, Đ = 1.3). csic.es

The formation of cyclic polymers is influenced by reaction conditions such as the solvent, monomer-to-initiator ratio, monomer concentration, and temperature. csic.es For instance, the formation of higher molecular weight cycles is favored in cyclohexane and under bulk (solvent-free) conditions. csic.es

The synthesis of cyclic polymers is not limited to homopolymers. Well-defined cyclic poly(1,2-butylene oxide) and poly(benzyl glycidyl ether) have also been successfully synthesized using a combination of t-Bu-P4-catalyzed ROP and click cyclization. researchgate.net This demonstrates the broader applicability of combining living polymerization with efficient cyclization strategies to obtain topologically pure cyclic polymers. The unique properties of cyclic polymers, such as increased glass transition temperatures and smaller hydrodynamic volumes compared to their linear counterparts, make the pursuit of high topological purity a key research area. acs.org

Advanced Characterization Techniques for Poly Tert Butyl Glycidyl Ether Systems

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and functional groups present in both the tBGE monomer and the resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of tBGE and p(tBGE).

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For the tBGE monomer, characteristic signals confirm its structure. chemicalbook.com In the polymerization of tBGE, ¹H NMR is used to monitor monomer conversion. csic.es The spectra of p(tBGE) show broad signals corresponding to the polymer backbone and the tert-butyl side chains. csic.es

| Assignment | Chemical Shift (ppm) |

| tert-Butyl Protons | ~1.1-1.2 |

| Backbone Methylene and Methine Protons | ~3.3-3.7 |

| This table is based on typical values and may vary depending on the solvent and instrument. |

Carbon-13 NMR (¹³C NMR) offers complementary information to ¹H NMR by probing the carbon skeleton. google.com The spectrum of the tBGE monomer shows distinct peaks for the epoxide and tert-butyl carbons. guidechem.comnih.gov Upon polymerization, these signals shift and broaden, reflecting the new chemical environment within the polymer chain. csic.es

| Assignment | Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~27.5 |

| tert-Butyl (quaternary C) | ~73.0 |

| Backbone (CH₂) | ~70-72 |

| Backbone (CH) | ~79-80 |

| This table is based on typical values and may vary depending on the solvent and instrument. |

For complex systems like polymer micelles or hydrogels, High-Resolution Magic Angle Spinning (HR-MAS) ¹H NMR spectroscopy is a powerful technique. chemrxiv.orgfu-berlin.de It provides high-resolution spectra of semi-solid or gel-like samples, allowing for the detailed structural analysis of p(tBGE) in these environments. chemrxiv.orgfu-berlin.de This technique has been used to quantify crosslinking efficiency in p(tBGE)-containing block copolymer micelles. fu-berlin.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tBGE shows characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups, as well as C-H stretching and bending vibrations of the alkyl groups. guidechem.com In studies of polymer electrolytes based on poly(glycidyl ether)s, Fourier-transform infrared (FT-IR) spectroscopy is employed to investigate the interactions between the polymer and lithium salts. google.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | ~2800-3000 |

| C-O-C Stretch (Ether & Epoxide) | ~1000-1250 |

| Epoxide Ring Vibration | ~850, ~915 |

| This table is based on typical values and may vary. |

Mass Spectrometry (MS)

Mass spectrometry techniques are vital for determining the molecular weight and confirming the structure of polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for the characterization of p(tBGE). yonsei.ac.kr It allows for the determination of the molecular weight distribution and the identification of polymer chain end-groups. csic.esrsc.org In studies of cyclic poly(tert-butyl glycidyl (B131873) ether), MALDI-TOF MS was used to identify and differentiate between cyclic and linear polymer chains. csic.es

Liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) has been utilized in toxicokinetic studies where tert-butyl glycidyl ether served as an internal standard for the quantification of its structural analogue, isopropyl glycidyl ether. nih.govacs.org This highlights its utility in quantitative analysis.

Chromatographic and Separative Techniques

Chromatographic methods are essential for separating components of a mixture and determining the molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of p(tBGE). yonsei.ac.krmdpi.com The technique separates polymer chains based on their hydrodynamic volume in solution. nih.gov GPC is routinely used to confirm the controlled nature of tBGE polymerization, with narrow PDIs indicating a well-controlled process. csic.esacs.org

| Parameter | Description |

| Mn | Number-average molecular weight |

| Mw | Weight-average molecular weight |

| PDI (Mw/Mn) | Polydispersity index, a measure of the breadth of the molecular weight distribution |

Gas Chromatography (GC) for Byproduct Analysis and Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of the tBGE monomer and for analyzing byproducts in reaction mixtures. tcichemicals.comgtilaboratorysupplies.com It separates volatile compounds based on their boiling points and interactions with the stationary phase. In industrial processes, GC is used to monitor the progress of reactions and to ensure the quality of the final product by quantifying the levels of unreacted monomer and any side products. google.com For instance, the purity of commercial tBGE is often specified as >96.0% by GC analysis. tcichemicals.com

Liquid/Liquid Extraction and XAD-2 Resin Adsorption (for related glycidyl ethers)

The analysis of glycidyl ethers in aqueous samples often requires a preconcentration step to isolate the compounds of interest. A combination of liquid/liquid extraction and solid-phase extraction using XAD-2 resin has been documented for the analysis of related compounds like 1-butyl glycidyl ether in wastewater. iarc.fr This methodology involves extracting the analyte from the liquid sample into an immiscible solvent, followed by adsorption onto a specialized resin. iarc.fr

Amberlite® XAD-2 is a hydrophobic, crosslinked polystyrene copolymer resin known for its macroreticular porosity and large surface area. epa.ie This structure allows it to effectively adsorb soluble organic species from aqueous streams. epa.ie The adsorption mechanism is driven by van der Waals forces, where the hydrophobic portion of an organic molecule, such as a glycidyl ether, binds to the polystyrene surface of the resin. epa.ie The efficiency of adsorption increases with the hydrophobicity of the target molecule. epa.ie Following adsorption, the captured compounds can be eluted from the resin using an appropriate solvent, allowing for subsequent analysis by methods like gas chromatography-mass spectrometry (GC-MS). iarc.fr This technique is particularly useful for concentrating trace amounts of organic pollutants from environmental water samples for quantitative analysis. iarc.frscience.gov

Thermal and Mechanical Characterization of Polymers

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal transitions of polymers, including the glass transition temperature (T_g) and melting temperature (T_m). The T_g is a critical property, indicating the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) (PtBGE), the bulky tert-butyl side groups significantly influence its properties.

DSC is typically performed by heating a sample at a constant rate (e.g., 10 K·min⁻¹) through a specific temperature range, cooling it, and then performing a second heating cycle. google.comacs.org The T_g is identified as the inflection point in the heat flow curve during the second heating scan. google.comacs.org

Table 1: Glass Transition (T_g) and Melting (T_m) Temperatures for Poly(glycidyl ether)s and Related Copolymers

| Polymer/Copolymer | T_g (°C) | T_m (°C) | Source(s) |

|---|---|---|---|

| Poly(this compound) (PtBGE) | ~ -25 | Not specified | google.com |

| Poly(allyl glycidyl ether) (PAGE) | ~ -78 | Not specified | google.com |

| Poly(n-butyl glycidyl ether) (PnBGE) | ~ -78 | Not specified | google.com |

| rac-TBGE/CPO/PA Terpolymer (52% TBGE-alt-PA units) | Not specified | 92 and 177 | pnas.org |

| Poly(glycerol–succinate-co-butyl glycidyl ether) | -16.1 | Not specified | acs.org |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymer systems based on glycidyl ethers, TGA provides information on decomposition temperatures and the presence of residual solvents or other volatile components.

In a typical TGA experiment, a sample is heated at a constant rate, such as 5°C/min or 10°C/min, under a nitrogen atmosphere to prevent oxidative degradation. acs.orgrsc.org The resulting curve plots the percentage of weight loss against temperature. For example, TGA of polymer networks containing glycidyl ethers, heated from 25°C to 400°C, is used to determine their thermal decomposition profiles. google.com Studies on related polymers, such as those derived from allyl glycidyl ether (AGE), show a single-step mass loss characteristic of random copolymers, with a higher onset temperature of decomposition compared to elemental sulfur, a reactant in that specific system. rsc.org In another study on a glycidyl ether derived from sesamol, the TGA curve showed an initial weight loss up to 350°C, attributed to trapped solvent, followed by a major decomposition step between 350°C and 413°C corresponding to the loss of the ether side chains. arabjchem.org For butyl glycidyl ether (BGE), the pure monomer evaporates completely before approximately 150°C, whereas encapsulated BGE shows no significant weight loss before 200°C, demonstrating the thermal stability conferred by the microcapsule shell. rsc.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Crosslinking Density

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers. It applies an oscillatory force to a sample and measures its response as a function of temperature, time, or frequency. Key parameters obtained from DMA include the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these, tan δ (E''/E'), provides a measure of energy dissipation and is often used to identify the glass transition temperature, where the peak of the tan δ curve appears.

DMA is more sensitive than DSC for detecting molecular relaxations and thermal transitions. chalmers.se For crosslinked polymer networks, DMA is instrumental in determining the crosslinking density (νe). In the rubbery plateau region, above the T_g, the storage modulus is directly related to the crosslinking density. The relationship is described by the theory of rubber elasticity:

E' = 3ν_eRT

where:

E' is the storage modulus in the rubbery plateau (often taken at T_g + 40°C). utm.my

ν_e is the crosslink density (mol/m³). utm.my

R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹). utm.my

T is the absolute temperature (K). utm.my

This relationship allows for the quantitative evaluation of the network structure, which is crucial for understanding the mechanical performance of thermoset materials derived from glycidyl ethers. google.comutm.mynih.gov

Morphological and Structural Analysis

Small Angle X-ray Scattering (SAXS) for Polymer Architecture (e.g., particle-like structures)